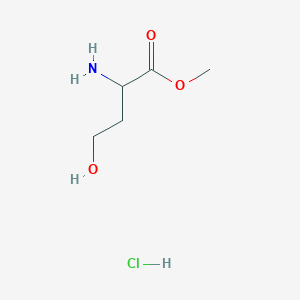

Methyl homoserinate hydrochloride

Descripción

These compounds typically feature a methyl ester group (-COOCH₃) and a hydrochloride salt (-·HCl) attached to a parent structure, often amino acids or alkaloids. For instance, 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride () and methyl valerimidate hydrochloride () are structurally analogous, combining esterification with hydrochloride salt formation for enhanced solubility and stability . Methyl ester hydrochlorides are widely used in pharmaceuticals, agrochemicals, and research due to their modified bioavailability and reactivity.

Propiedades

Fórmula molecular |

C5H12ClNO3 |

|---|---|

Peso molecular |

169.61 g/mol |

Nombre IUPAC |

methyl 2-amino-4-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H |

Clave InChI |

UFMGWJYGVSOBAG-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(CCO)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl homoserinate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Methyl homoserinate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of pharmaceuticals, agricultural chemicals, cosmetics, and fragrances.

Mecanismo De Acción

The mechanism of action of Methyl homoserinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of essential amino acids, influencing various metabolic pathways . The compound’s effects are mediated through its conversion to L-homoserine, which then participates in the synthesis of L-methionine and L-threonine . These amino acids play crucial roles in protein synthesis and other cellular processes .

Comparación Con Compuestos Similares

Key Findings and Contradictions

- Solubility and Formulation : Metformin hydrochloride microspheres () and methylphenidate tablets () highlight the role of hydrochloride salts in optimizing drug delivery, contrasting with simpler esters like methyl valerimidate, which lack therapeutic data .

- Structural Complexity vs. Activity : Yohimbine derivatives () exhibit targeted receptor interactions, whereas methylamine hydrochloride () serves as a basic building block without pharmacological activity .

- Safety Discrepancies : While some hydrochlorides like methyl 3-methylmorpholine-3-carboxylate are deemed safe (), others like meclizine require stringent medical oversight () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.